2,5-dichloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2,5-DICHLORO-N~3~-(4-METHOXYPHENYL)-4,6-DIMETHYLNICOTINAMIDE: is a chemical compound with a complex structure that includes dichloro, methoxyphenyl, and dimethylnicotinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N~3~-(4-METHOXYPHENYL)-4,6-DIMETHYLNICOTINAMIDE typically involves multiple steps, including the chlorination of precursor compounds and subsequent reactions to introduce the methoxyphenyl and dimethylnicotinamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of advanced analytical methods, such as chromatography and spectroscopy, is essential for monitoring the reaction progress and verifying the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N~3~-(4-METHOXYPHENYL)-4,6-DIMETHYLNICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.
Scientific Research Applications
2,5-DICHLORO-N~3~-(4-METHOXYPHENYL)-4,6-DIMETHYLNICOTINAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N~3~-(4-METHOXYPHENYL)-4,6-DIMETHYLNICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-DICHLORO-N~3~-(4-METHOXYPHENYL)-4,6-DIMETHYLNICOTINAMIDE include:
- 2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenesulfonamide
- 2,5-Dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide
- 2,5-Dichloro-N-[(3-ethoxy-4-methoxyphenyl)methyl]aniline
Comparison
Compared to these similar compounds, 2,5-DICHLORO-N~3~-(4-METHOXYPHENYL)-4,6-DIMETHYLNICOTINAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14Cl2N2O2 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-8-12(14(17)18-9(2)13(8)16)15(20)19-10-4-6-11(21-3)7-5-10/h4-7H,1-3H3,(H,19,20) |
InChI Key |
SERVFMGGHXRLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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